molecular formula C13H24N2O4 B6989911 2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid

2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid

Cat. No.: B6989911
M. Wt: 272.34 g/mol
InChI Key: ZDLFURNILQNTLU-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid is a synthetic compound with a complex structure that includes a morpholine ring and a hexanoic acid chain

Preparation Methods

The synthesis of 2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid typically involves multiple steps. One common method includes the protection of the amino group of lysine, followed by the introduction of the morpholine ring through a series of reactions. The final step involves deprotection to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the morpholine ring or the hexanoic acid chain can be modified. Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include modified versions of the original compound with different functional groups.

Scientific Research Applications

2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid involves its interaction with specific molecular targets. The morpholine ring and the hexanoic acid chain allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid can be compared with other similar compounds, such as:

    Norleucine: An amino acid with a similar hexanoic acid chain but without the morpholine ring.

    Phe-Pro-Lys: A peptide with a different structure but similar functional groups.

    Trp-His-Lys: Another peptide with a different arrangement of amino acids but similar chemical properties. The uniqueness of this compound lies in its specific combination of the morpholine ring and the hexanoic acid chain, which provides distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(2S)-2-morpholin-4-ylpropanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-3-4-5-11(13(17)18)14-12(16)10(2)15-6-8-19-9-7-15/h10-11H,3-9H2,1-2H3,(H,14,16)(H,17,18)/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLFURNILQNTLU-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)NC(=O)[C@H](C)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.